Boc-3-(4-thiazolyl)-DL-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

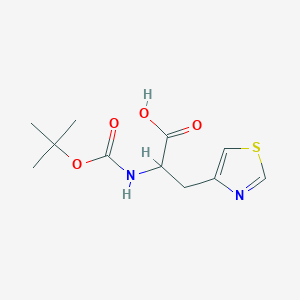

Boc-3-(4-thiazolyl)-DL-alanine is a synthetic amino acid derivative that features a thiazole ring. It is commonly used in biochemical research, particularly in the study of proteomics and peptide synthesis. The compound has a molecular formula of C11H16N2O4S and a molecular weight of 272.32 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Boc-3-(4-thiazolyl)-DL-alanine typically involves the protection of the amino group of 3-(4-thiazolyl)-DL-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process also includes rigorous purification steps such as recrystallization and chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-3-(4-thiazolyl)-DL-alanine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The Boc group can be removed through acid-catalyzed hydrolysis, typically using trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid for Boc group removal.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: 3-(4-thiazolyl)-DL-alanine after Boc group removal.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

Boc-3-(4-thiazolyl)-DL-alanine is extensively used in peptide synthesis due to its ability to introduce thiazole-containing residues into peptide chains. This capability enhances the diversity and functionality of peptide libraries, which are crucial for drug discovery and development. The thiazole moiety can influence the biological activity of peptides, making them more effective as therapeutic agents .

Pharmaceutical Development

Therapeutic Potential

The compound's unique structure allows for the design of novel therapeutics aimed at specific biological pathways. Its incorporation into drug candidates has been shown to modulate enzyme activities and protein interactions, making it a valuable asset in the pharmaceutical industry . Research indicates that derivatives of this compound exhibit significant pharmacological effects, including antimicrobial and anticancer properties.

Biochemical Research

Studying Protein Interactions

In biochemical research, this compound is utilized to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into proteins can alter their stability and activity, providing insights into metabolic pathways and potential drug targets . The compound's ability to interact with various molecular targets makes it essential for understanding complex biological systems.

Analytical Chemistry

Detection and Quantification

The compound is also employed in analytical chemistry for developing methods to detect and quantify thiazole derivatives. This application is particularly important in quality control processes within pharmaceutical manufacturing and other industries where precise measurements of compounds are crucial .

Cosmetic Formulations

Skin Health Applications

Emerging studies suggest that this compound may have applications in cosmetic chemistry, particularly in formulating products aimed at promoting skin health. Its biochemical activity could be leveraged to develop formulations that enhance skin hydration or provide protective effects against environmental stressors .

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated superior activity against Micrococcus luteus, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Cytotoxicity

Research on the cytotoxic effects of this compound on various cancer cell lines revealed significant apoptotic activity. The compound induced cell death through mitochondrial pathways, highlighting its promise as a lead compound in cancer therapy development.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for synthesizing diverse peptides with enhanced biological activity |

| Pharmaceutical Development | Potential therapeutic agent targeting specific pathways; modulates enzyme activities |

| Biochemical Research | Studies protein interactions and enzyme activities; insights into metabolic pathways |

| Analytical Chemistry | Methods for detecting and quantifying thiazole derivatives; quality control applications |

| Cosmetic Formulations | Potential use in skin health products leveraging biochemical properties |

Wirkmechanismus

The mechanism of action of Boc-3-(4-thiazolyl)-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The thiazole ring can interact with various molecular targets, including enzymes and receptors, affecting their activity and stability. The Boc group provides protection during synthesis, which can be removed under acidic conditions to yield the free amino acid .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-3-(4-thiazolyl)-L-alanine: Similar structure but with a different stereochemistry.

Boc-3-(4-thiazolyl)-D-alanine: The D-enantiomer of the compound.

Boc-3-(4-thiazolyl)-DL-alanine: The racemic mixture of both enantiomers.

Uniqueness

This compound is unique due to its racemic nature, which allows it to be used in studies that require both enantiomers. This makes it particularly valuable in research focused on stereochemistry and chiral separation.

Biologische Aktivität

Boc-3-(4-thiazolyl)-DL-alanine is a compound of significant interest in the fields of organic chemistry and biochemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data and case studies.

Structure and Synthesis

This compound consists of a thiazole ring attached to a DL-alanine backbone, protected by a tert-butoxycarbonyl (Boc) group. The thiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : The thiazole ring is synthesized from readily available precursors using reagents like Lawesson's reagent.

- Alkylation : The thiazole derivative undergoes alkylation with diethyl acetamidomalonate to form the desired amino acid structure.

- Protection : The amino group is protected using the Boc group to facilitate further reactions without affecting the amine functionality.

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, influencing enzyme activity and protein synthesis. Key areas of biological activity include:

- Enzyme Interaction : Research indicates that this compound can bind to specific enzymes, potentially modulating their activity. Its structural similarity to cysteine allows it to be incorporated into peptides, which can affect enzyme-substrate interactions during protein synthesis.

- Antimicrobial Properties : Compounds containing thiazole rings have been shown to exhibit antimicrobial properties. For instance, derivatives of this compound demonstrated significant inhibitory effects against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 7.81 µg/mL to 62.50 µg/mL .

- Cytotoxicity : Studies have reported that this compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with mitochondrial targets .

The mechanism of action for this compound involves several pathways:

- Incorporation into Peptides : By integrating into peptide sequences, it can induce ribosome stalling or pausing, allowing researchers to study ribosomal dynamics and translation mechanisms.

- Modification for Targeting : The thiazole ring can be selectively modified with functional groups to enhance binding affinity towards specific proteins or enzymes, making it a valuable tool in drug design.

Case Study 1: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was evaluated alongside standard antibiotics against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited superior activity against M. luteus compared to Streptomycin, demonstrating its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Cytotoxicity

Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed significant apoptotic activity. The compound was found to induce cell death through mitochondrial pathways, highlighting its promise as a lead compound in cancer therapy development .

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

- Peptide Synthesis : It is used as a building block in peptide synthesis for studying protein interactions and functions.

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Chemical Biology : The compound's structure allows for modifications that can aid in probing cellular signaling pathways and developing enzyme inhibitors.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXBTZJECMMZSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.